
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride, also known as TFPAC or TFPACA, is a chemical compound that has been widely used in scientific research. It is a cyclopentylamine derivative that contains a trifluoromethyl group, which makes it a valuable tool in various fields of study.
科学研究应用
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has been used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It has been shown to have potential as a scaffold for the development of novel drugs targeting various diseases, including cancer, Alzheimer's disease, and schizophrenia. 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride derivatives have also been studied for their potential as inhibitors of enzymes involved in cellular signaling pathways.
作用机制
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is believed to exert its biological effects through modulation of neurotransmitter systems in the brain. Specifically, it has been shown to interact with the serotonin and dopamine systems, which are involved in mood regulation and reward processing. 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has also been shown to have affinity for certain receptors, including the 5-HT2B receptor and the sigma-1 receptor.
Biochemical and Physiological Effects:
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has been shown to have a range of biochemical and physiological effects, depending on the specific application. For example, 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. In addition, 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has been shown to modulate immune function and inflammation, making it a potential therapeutic agent for autoimmune diseases.
实验室实验的优点和局限性
2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride has several advantages as a research tool, including its high potency and selectivity for certain receptors. It also has a relatively simple synthesis method, making it accessible to a wide range of researchers. However, 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride is not without its limitations. One major limitation is its potential toxicity, which can limit its use in vivo. In addition, 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride derivatives can be difficult to synthesize, and their biological effects can be highly dependent on the specific structural modifications.
未来方向
There are several potential future directions for research involving 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride. One area of interest is the development of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride derivatives with improved selectivity and potency for specific targets. Another area of interest is the use of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride as a tool for studying the structure and function of neurotransmitter systems in the brain. Finally, 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride derivatives may have potential as therapeutic agents for a range of diseases, and further research is needed to explore their potential in this area.
合成方法
The synthesis of 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride involves the reaction of 2-(trifluoromethyl)cyclopentanone with hydroxylamine hydrochloride in the presence of sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then reduced with sodium borohydride to yield 2-(Trifluoromethyl)cyclopentan-1-amine hydrochloride hydrochloride. The yield of this reaction is typically around 60-70%, and the purity can be improved through recrystallization.
属性
IUPAC Name |
2-(trifluoromethyl)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-2-1-3-5(4)10;/h4-5H,1-3,10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHZKEXLRJGUNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

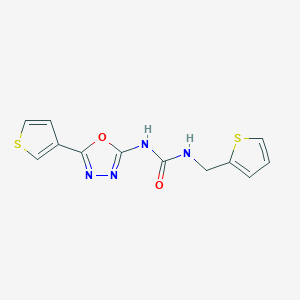
![N-1,3-benzodioxol-5-yl-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2369130.png)
![6-Methylquinazolino[2,1-b]quinazoline-5,12-dione](/img/structure/B2369131.png)
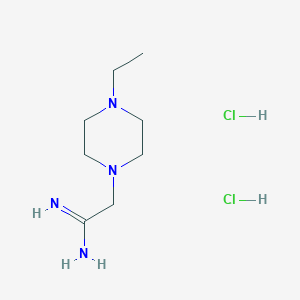
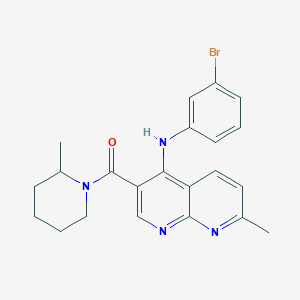
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)

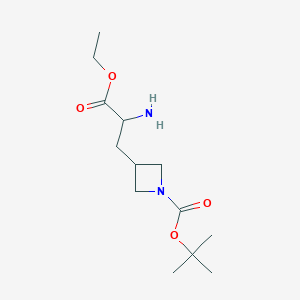
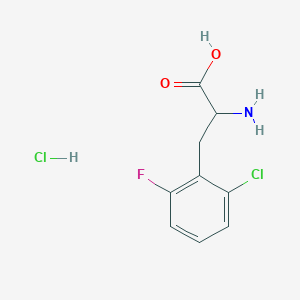
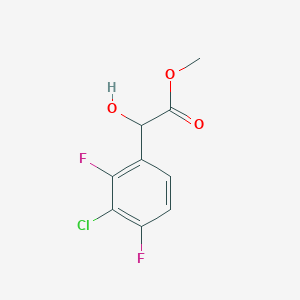
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)

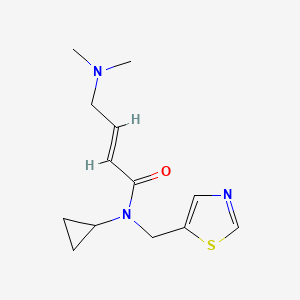
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-fluorobenzyl)thio)quinazolin-4-amine](/img/structure/B2369152.png)